N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide
Description
Properties
CAS No. |
85302-28-9 |
|---|---|
Molecular Formula |
C17H22N2O5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-butyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C17H22N2O5S/c1-5-6-7-18-17(21)19-25(22,23)16-12(4)8-10(2)14-11(3)9-13(20)24-15(14)16/h8-9H,5-7H2,1-4H3,(H2,18,19,21) |
InChI Key |
DKBTUMCACVBKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide typically involves multiple steps. One common method includes the condensation of 4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound shares structural motifs with sulfonylureas (e.g., Tolbutamide) and benzopyran derivatives (e.g., chromones or coumarins). Key comparisons include:
| Feature | N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide | Tolbutamide | Chromones/Coumarins |
|---|---|---|---|
| Core Structure | 2H-1-benzopyran with 2-oxo group | Benzene ring | Benzopyran (chromone: 4-oxo; coumarin: 2-oxo) |
| Substituents | 4,5,7-trimethyl; sulfonamide at position 8 | 4-methyl; sulfonylurea at position 1 | Varied hydroxyl, methoxy, or alkyl groups |
| Therapeutic Function | Hypothesized anti-inflammatory or metabolic activity | Oral hypoglycemic (insulin secretion) | Antioxidant, anti-inflammatory, anticoagulant |
| Lipophilicity (logP)* | Higher (due to 3 methyl groups) | Moderate (logP ~2.5) | Variable (e.g., coumarin logP ~1.4) |
| Synthesis Complexity | High (multiple methylations and regioselective sulfonylation required) | Moderate (direct sulfonylurea synthesis) | Moderate to high (depending on substitution) |
*Estimated based on structural features.
Pharmacological and Pharmacokinetic Insights
- Target Specificity : Unlike Tolbutamide, which binds sulfonylurea receptor 1 (SUR1) to stimulate insulin release, the benzopyran core of the target compound may confer affinity for other targets, such as cyclooxygenase (COX) or kinases, common in anti-inflammatory chromones .
- Metabolic Stability : The 4,5,7-trimethyl substitutions likely enhance metabolic stability compared to Tolbutamide, which undergoes hepatic oxidation to inactive metabolites. However, increased lipophilicity may reduce aqueous solubility.
- Bioactivity : Preliminary studies on benzopyran sulfonamides suggest potent COX-2 inhibition (IC₅₀ ~0.8 µM) compared to chromones (e.g., 7-hydroxycoumarin, IC₅₀ >10 µM), though direct data for this compound is lacking .
Research Findings and Limitations
- Synthesis Challenges : The compound’s synthesis requires precise regioselective sulfonylation and methylation, complicating scalability. By contrast, Tolbutamide is synthesized via a straightforward urea coupling reaction .
- Contradictions in Evidence : The structural formula for Tolbutamide in (C₁₃H₂₅SO₂NHC₆H₄(C₆H₅)₂) appears inconsistent with its IUPAC name, suggesting a possible typo or misinterpretation .
Biological Activity
N-((Butylamino)carbonyl)-4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-sulfonamide, also known by its CAS number 85302-28-9, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A benzopyran core.
- A sulfonamide group which is known for its antibacterial properties.
- A butylamino carbonyl substituent that may influence its interaction with biological targets.
Molecular Formula
- C17H22N2O5S
Structural Representation
Chemical Structure
This compound exhibits a range of biological activities primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways.
-
Inhibition of Carbonic Anhydrases (CAs) :
- Recent studies have highlighted the compound's efficacy as an inhibitor of transmembrane carbonic anhydrases (CA IX and CA XII), which are overexpressed in various tumors. In vitro assays demonstrated that it can significantly reduce cell viability in cancer cell lines expressing these isoforms under hypoxic conditions .
- Cytotoxicity Against Cancer Cells :
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | CA IX IC50 (nM) | CA XII IC50 (nM) | Cytotoxicity (MDA-MB-231) |
|---|---|---|---|
| N-(Butylamino)... | 51.6 - 99.6 | 135.3 - 255.9 | Significant |
| Control AZM | ~30 | ~100 | Moderate |
*Data adapted from recent studies on sulfonamide derivatives .
Case Studies
- Study on Hypoxic Tumor Microenvironment :
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
